molecular formula C15H19N3O3 B2816978 1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034338-41-3

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2816978
CAS No.: 2034338-41-3
M. Wt: 289.335
InChI Key: RCBPPFQVEKIGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic urea derivative characterized by two key structural motifs:

  • A 4-methoxyphenylethyl group linked to the urea nitrogen.
  • A 5-methyl-1,2-oxazol-4-ylmethyl substituent on the adjacent urea nitrogen.

Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-13(10-18-21-11)9-17-15(19)16-8-7-12-3-5-14(20-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBPPFQVEKIGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 4-methoxyphenethylamine with an isocyanate derivative of 5-methylisoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The methoxyphenethyl group can interact with biological receptors, while the urea moiety can form hydrogen bonds with enzymes or proteins. The methylisoxazolyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related urea derivatives:

Compound Name Key Structural Features Biological Activity (If Reported) Synthesis Notes (From Evidence)
1-[2-(4-Methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea 4-Methoxyphenylethyl, 5-methyloxazole Not reported in evidence Not described; likely involves urea coupling (see )
1-(5-Methyl-3-phenylisoxazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (SI23) Isoxazole core, trifluoromethoxyphenyl Anticandidal activity (from related studies) Reacted isocyanate with amine under prolonged stirring
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea Oxadiazole core, 4-methoxyphenyl Potential kinase inhibition (inferred from oxadiazoles) Urea formation via isocyanate-amine reaction
1-(3,5-Dichloro-4-methylphenyl)-3-[2-hydroxy-1-(1-methylpyrazol-4-yl)-ethyl]urea Dichlorophenyl, pyrazole-hydroxyl group Not reported; halogenation may enhance metabolic stability Halogenated phenyl isocyanate used

Key Structural Differences and Implications

Heterocyclic Core :

  • The 5-methyloxazole in the target compound vs. isoxazole (SI23, ) or oxadiazole ():

  • Methyl substitution on oxazole may improve lipophilicity (logP) compared to phenyl-substituted oxadiazoles .

Aromatic Substituents :

  • The 4-methoxyphenylethyl chain vs. trifluoromethoxyphenyl (SI23, ):

  • Trifluoromethoxy groups enhance metabolic resistance but reduce solubility compared to methoxy .
    • Dichlorophenyl () introduces steric bulk and electron-withdrawing effects, favoring hydrophobic pocket interactions.

Urea Linker Modifications :

  • Hydrophilic groups (e.g., hydroxyl in ) may improve solubility but reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

While explicit data (e.g., logP, solubility) for the target compound is unavailable, trends from analogues suggest:

  • Lipophilicity : Higher for trifluoromethoxy (SI23) vs. methoxy due to fluorine content .
  • Metabolic Stability : Halogenated derivatives () resist oxidation better than methoxy-substituted compounds.

Biological Activity

The compound 1-[2-(4-methoxyphenyl)ethyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea , known for its unique structural characteristics, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.31 g/mol. The structure features a methoxyphenyl group and an oxazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃
Molecular Weight274.31 g/mol
CAS Number2034338-41-3
Melting PointNot Available
SolubilityNot Available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of oxazole compounds exhibit significant antibacterial and antifungal activities. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In a study published in MDPI, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli , indicating potent antibacterial properties .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell walls and interference with protein synthesis. The oxazole ring contributes to its interaction with microbial enzymes, enhancing its efficacy as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans . The MIC values for antifungal activity have been reported in the range of 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the phenyl or oxazole rings can significantly impact the biological activity of the compound. For instance, increasing the electron-donating capacity of substituents on the aromatic ring enhances antimicrobial potency.

Table 2: SAR Observations

ModificationEffect on Activity
Methoxy group on phenylIncreases antibacterial activity
Methyl substitution on oxazoleEnhances antifungal activity
Alteration of side chainsVaries effectiveness

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : React a 4-methoxyphenethylamine derivative with an isocyanate precursor under anhydrous conditions (e.g., using dichloromethane as a solvent at 0–5°C for 12 hours) .
  • Step 2 : Introduce the 5-methyl-1,2-oxazol-4-ylmethyl moiety via nucleophilic substitution, often requiring catalysts like triethylamine and polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for high purity (>95%) .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, the urea NH protons typically appear as broad singlets near δ 6.5–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 356.16) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; similar urea derivatives show planar urea cores with dihedral angles <10° between aromatic rings .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen against targets like EGFR or VEGFR2 at 1–100 µM concentrations .
  • Cell Viability Assays : Test in cancer cell lines (e.g., MCF-7 or A549) using MTT or resazurin-based protocols with 48–72-hour incubation .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific interactions .
  • Concentration-Dependent Studies : Perform dose-response curves (e.g., IC50 determinations) in triplicate to assess reproducibility .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, prioritizing residues like Lys216 in kinase domains for mutagenesis validation .

Q. What strategies improve metabolic stability in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Replace labile groups (e.g., methyl oxazole with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) to identify metabolic hotspots via LC-MS/MS .
  • Prodrug Design : Introduce ester or carbamate moieties at the urea NH to enhance plasma half-life .

Q. How to design a study evaluating selectivity across kinase targets?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM, with ATP concentrations near Km (e.g., 10 µM) .
  • Competitive Binding Assays : Use immobilized kinase domains and label-free techniques like BLI (biolayer interferometry) to measure Kd values .
  • Data Analysis : Apply hierarchical clustering (e.g., using ClustVis) to group kinases by inhibition patterns and identify off-target risks .

Q. How to analyze the compound’s interaction with cytochrome P450 enzymes using in silico methods?

  • Methodological Answer :

  • Molecular Docking : Use Glide (Schrödinger) to model binding poses in CYP3A4/2D6 active sites, focusing on heme coordination and hydrophobic contacts .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of enzyme-ligand complexes; calculate binding free energy via MM/GBSA .
  • QSAR Models : Train models with descriptors like logP and topological polar surface area to predict metabolic clearance rates .

Notes on Experimental Design

  • Pharmacological Testing : Adopt split-plot designs (as in agricultural studies ) for in vivo assays:

    • Main Plots : Dose levels (e.g., 10, 30, 100 mg/kg).
    • Subplots : Administration routes (oral vs. intravenous).
    • Replicates : n=8–10 animals/group to ensure statistical power .
  • Contradictory Data : Cross-reference PubChem-derived spectral data with independent syntheses to rule out batch variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.